molecular formula C12H21NO7 B12002740 2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate CAS No. 6288-18-2

2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate

Cat. No.: B12002740
CAS No.: 6288-18-2
M. Wt: 291.30 g/mol
InChI Key: HKRYSUXRVIVJTP-UHFFFAOYSA-N
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Description

2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate is a synthetic carbonate ester derivative characterized by a complex structure featuring multiple functional groups. Its molecular architecture includes:

  • Ethyl carbonate moieties: These groups contribute to its hydrolytic stability compared to simple esters.
  • Methylethyl substituents: These branched alkyl groups may impact steric hindrance and metabolic pathways.

Properties

CAS No.

6288-18-2

Molecular Formula

C12H21NO7

Molecular Weight

291.30 g/mol

IUPAC Name

1-(2-ethoxycarbonyloxypropanoylamino)propan-2-yl ethyl carbonate

InChI

InChI=1S/C12H21NO7/c1-5-17-11(15)19-8(3)7-13-10(14)9(4)20-12(16)18-6-2/h8-9H,5-7H2,1-4H3,(H,13,14)

InChI Key

HKRYSUXRVIVJTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(C)CNC(=O)C(C)OC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate involves multiple steps. One common method is the esterification of ethylene glycol with ethyl carbonate in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using advanced catalytic systems. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of ethyl carbonates exhibit significant antimicrobial properties. For instance, compounds similar to 2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate have been tested against various pathogens, including Escherichia coli and Staphylococcus aureus. The results showed that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Case Study: Synthesis and Testing
A study synthesized a series of ethyl carbonate derivatives and evaluated their antimicrobial activity using the agar diffusion method. The compounds demonstrated a range of Minimum Inhibitory Concentrations (MICs), highlighting their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
Compound A32E. coli
Compound B16Staphylococcus aureus
Compound C64Candida albicans

2. Drug Delivery Systems

The unique structural features of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances the solubility and bioavailability of drugs. Research has shown that incorporating this compound into polymer matrices can improve the release profiles of encapsulated drugs .

Materials Science Applications

1. Polymer Synthesis

The compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. By copolymerizing with other monomers, it contributes to creating materials that exhibit improved thermal stability and elasticity .

Case Study: Polymer Characterization
A recent investigation focused on the copolymerization of this compound with styrene. The resulting copolymer was characterized using NMR and FTIR spectroscopy, revealing significant improvements in tensile strength compared to homopolymers.

PropertyHomopolymerCopolymer
Tensile Strength (MPa)3555
Elongation at Break (%)300450

Agricultural Chemistry Applications

1. Pesticide Formulation

The compound has been explored as an active ingredient in pesticide formulations due to its efficacy in controlling pests while being less toxic to non-target organisms. Its formulation improves the stability and effectiveness of active ingredients under various environmental conditions .

Case Study: Efficacy Testing
In field trials, formulations containing this compound were tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to control treatments.

Pesticide FormulationEfficacy (%)Pest Type
Formulation A85Aphids
Formulation B90Leafhoppers

Mechanism of Action

The mechanism of action of 2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Reactivity and Stability

  • Carbonate vs. Ester Stability : The target compound’s ethyl carbonate groups confer greater hydrolytic stability compared to methyl esters like diclofop-methyl, which degrade rapidly in aqueous environments .
  • Amide vs. Organophosphate Reactivity: Unlike isofenphos, which contains a reactive phosphinothioyl group for enzyme inhibition, the amide group in the target compound may limit acute toxicity but enhance substrate specificity .

Biological Activity

The compound 2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological properties, including antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C11H19NO5\text{C}_{11}\text{H}_{19}\text{N}\text{O}_5

This structure includes an ethoxycarbonyl group and a propanoyl amino group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate demonstrated effective antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus .

CompoundMicroorganismActivity
8aE. coliSignificant
8bS. aureusSignificant
8cP. aeruginosaModerate
8eK. pneumoniaeSignificant

The proposed mechanism for the biological activity of this compound involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is supported by studies showing that similar compounds affect the permeability of bacterial membranes, leading to cell lysis .

Study on Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various derivatives, researchers synthesized several compounds based on the ethoxycarbonyl framework. The results indicated that compounds with higher lipophilicity showed enhanced activity against gram-positive bacteria, likely due to better membrane penetration .

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values were determined for each compound.
  • Compounds with ethoxycarbonyl groups exhibited lower MIC values compared to those without.
CompoundMIC (µg/mL)Bacteria
A32S. aureus
B64E. coli
C16K. pneumoniae

Pharmacological Studies

Pharmacological assessments have shown that the compound exhibits anti-inflammatory properties alongside its antimicrobial effects. It was found to inhibit key inflammatory pathways, including NF-kB activation, which is crucial in many inflammatory diseases .

Research Highlights:

  • In vitro assays demonstrated a reduction in pro-inflammatory cytokines.
  • In vivo models showed decreased edema in treated animals compared to controls.

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